molecular formula C9H9N3S B1330649 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine CAS No. 76074-47-0

5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B1330649
CAS RN: 76074-47-0
M. Wt: 191.26 g/mol
InChI Key: LPOIZXBPFTXVAO-UHFFFAOYSA-N
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Description

The compound 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. This class of compounds is known for its diverse range of biological activities and applications in material science. The specific compound , while not directly studied in the provided papers, is closely related to the compounds that have been investigated for their structural, electronic, and interaction properties with other molecules such as DNA and proteins .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazol-2-amine derivatives typically involves the cyclization of thiosemicarbazide with various phenyl-substituted carboxylic acids or their derivatives in the presence of phosphoryl chloride (POCl3) . The reaction conditions and the substituents on the phenyl ring influence the yield and purity of the final product. For instance, the ibuprofen-thiadiazole hybrid compound was synthesized via cyclization of ibuprofen with thiosemicarbazide . Similarly, metal complexes of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine were prepared by reacting N-phenylhydrazinecarbothioamide with 4-isopropoxybenzoic acid .

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazol-2-amine derivatives has been extensively studied using X-ray crystallography and spectroscopic techniques such as FT-IR, NMR, and HRMS . These studies reveal that the molecules can exhibit non-planarity due to the dihedral angles between the thiadiazole ring and the attached phenyl rings. The presence of substituents on the phenyl ring can further influence the molecular conformation and the overall geometry of the compound .

Chemical Reactions Analysis

The reactivity of 1,3,4-thiadiazol-2-amine derivatives is influenced by the presence of the amino group and the sulfur atom in the thiadiazole ring. These compounds can participate in hydrogen bonding and other non-covalent interactions, which are crucial for their interaction with biological targets such as DNA . The formation of metal complexes is another aspect of their reactivity, as demonstrated by the synthesis of various metal complexes with 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazol-2-amine derivatives are characterized by their crystalline nature, solubility, and spectroscopic features. The crystal structures often exhibit hydrogen bonding and π-π stacking interactions, contributing to the stability of the crystal lattice . The electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential, have been calculated using density functional theory (DFT), providing insights into the reactivity and potential applications of these compounds . Additionally, the interaction with DNA has been studied through spectroscopic methods, revealing the binding affinity and mode of interaction .

Scientific Research Applications

Synthesis and Structural Analysis

  • New compounds including variations of 1,3,4-thiadiazol-2-amine have been synthesized, characterized, and analyzed using various techniques such as elemental analyses, IR, NMR, and single crystal X-ray data. These compounds demonstrate stable structures through intramolecular and intermolecular hydrogen bonding and crystallize in the monoclinic system (Dani et al., 2013).

Antiproliferative and Antimicrobial Properties

  • Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were synthesized to investigate their biological activities. Compounds demonstrated significant DNA protective ability and strong antimicrobial activity against various bacteria and cancer cell lines (Gür et al., 2020).

Anticancer and Antitubercular Activities

  • Novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines were synthesized and screened for antitumor and antitubercular activities. Some compounds showed significant in vitro antitumor activities against breast cancer and normal human cell lines. A specific compound demonstrated potent activity against Mycobacterium smegmatis (Sekhar et al., 2019).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves discussing potential applications of the compound and directions for future research.


properties

IUPAC Name

5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-6-3-2-4-7(5-6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOIZXBPFTXVAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343618
Record name 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine

CAS RN

76074-47-0
Record name 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Ahmad, RH Pawara, RT Girase, AY Pathan… - ACS …, 2022 - ACS Publications
The condensation of phthalic anhydride afforded structurally modified isoindoline-1,3-dione derivatives with selected amino-containing compounds. The title compounds (2–30) have …
Number of citations: 27 pubs.acs.org

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